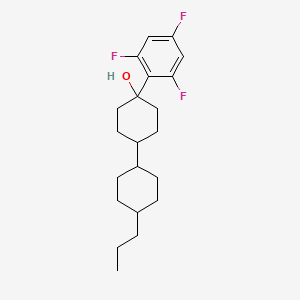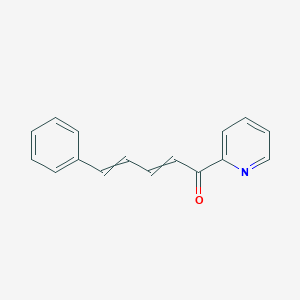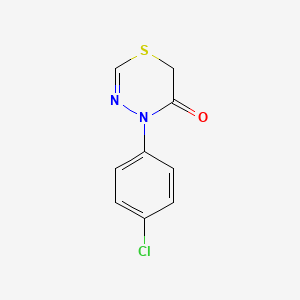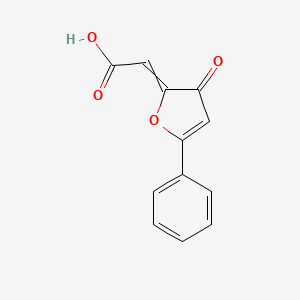
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine is an organic compound that features a thiazolidine ring substituted with a nitroso group and a pentahydroxypentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents in the presence of a pentahydroxypentyl precursor. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The pentahydroxypentyl side chain may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazoline
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazole
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring, nitroso group, and pentahydroxypentyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92134-96-8 |
|---|---|
分子式 |
C8H16N2O6S |
分子量 |
268.29 g/mol |
IUPAC名 |
1-(3-nitroso-1,3-thiazolidin-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H16N2O6S/c11-3-4(12)5(13)6(14)7(15)8-10(9-16)1-2-17-8/h4-8,11-15H,1-3H2 |
InChIキー |
OLIREEQLDRWVHQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1N=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)


![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)

![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)

